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Abstract

SRA-737, also known as CCT245737, is a potent and selective, orally bioavailable inhibitor of
Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR)
pathway.[1] By targeting CHK1, SRA-737 disrupts cell cycle checkpoints, leading to the
accumulation of DNA damage and subsequent apoptosis in cancer cells.[2] This is particularly
effective in tumors with high replication stress, often driven by specific oncogenic mutations.
This guide provides a comprehensive overview of SRA-737, including its mechanism of action,
preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction to CHK1 and its Role in Cancer

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in
maintaining genomic integrity.[3] It is a key transducer in the ATR-CHK1 signaling pathway,
which is activated in response to single-stranded DNA breaks and replication stress.[4] Upon
activation by ATR, CHK1 phosphorylates a variety of downstream substrates, including CDC25
phosphatases, to induce cell cycle arrest, primarily at the G2/M and S phases.[5][6] This pause
allows time for DNA repair, preventing the propagation of damaged DNA to daughter cells.

Many cancer cells exhibit increased reliance on the CHK1-mediated checkpoint due to factors
such as oncogene-induced replication stress and defects in other cell cycle checkpoints, like
the G1 checkpoint.[5][7] This dependency makes CHK1 an attractive therapeutic target.
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Inhibition of CHK1 in such cancer cells can lead to the abrogation of cell cycle arrest, forcing
cells with damaged DNA to enter mitosis, a process known as mitotic catastrophe, which
ultimately results in cell death.[7]

SRA-737: Mechanism of Action and Preclinical
Profile

SRA-737 is a highly selective inhibitor of CHK1.[8][9] Its mechanism of action involves binding
to the ATP-binding pocket of CHK1, thereby preventing its kinase activity.[2] This inhibition
abrogates the repair of damaged DNA, leading to an accumulation of DNA damage, inhibition
of cell cycle arrest, and induction of apoptosis.[2] SRA-737 has shown potential as a
monotherapy in cancers with high intrinsic replication stress and as a chemosensitization agent
when used in combination with DNA-damaging chemotherapies.[2][10]

Potency and Selectivity

SRA-737 is a potent inhibitor of human CHK1 with a high degree of selectivity against other
kinases, including the functionally related CHK2 and cyclin-dependent kinases (CDKSs).

Parameter Value Assay Reference
CHK1 IC50 1.3nM - [8]
CHK1 IC50 1.4+0.3nM EZ Reader Il assay [9]
Cellular CHK1 Activity
30-220 nM - [9]
IC50
Selectivity vs. CDK1 >1000-fold - [9]
Selectivity vs. CHK2 >1000-fold - [9]

Selectivity vs. other
kinases (ERKS, >90-fold - [9]
PKD1, RSK1/2)

Pharmacokinetics
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Preclinical studies in mice have demonstrated that SRA-737 has excellent oral bioavailability

and achieves significant tumor exposure.

Parameter Value Species Dose Reference
Oral

) o 105% Mouse (BALB/c) 10 mg/kg [9]
Bioavailability (F)
Peak Plasma
Concentration 4 pumol/L Mouse (BALB/c) 10 mg/kg (i.v.) 9]
(Cmax)
Half-life (t1/2) 2.86 h Mouse (BALB/c) 10 mg/kg (i.v.) [9]
AUCO- 9.96 pmol-h/L Mouse (BALB/c) 10 mg/kg (i.v.) 9]
AUCO- 10.4 pmol-h/L Mouse (BALB/c) 10 mg/kg (oral) [9]
Plasma )

2.1 L/h/kg Mouse (BALB/c) 10 mg/kg (i.v.) 9]

Clearance
Volume of )

o 0.19L Mouse (BALB/c) 10 mg/kg (i.v.) [9]
Distribution

Clinical Development of SRA-737

SRA-737 has been evaluated in Phase I/ll clinical trials as both a monotherapy and in

combination with other agents, most notably low-dose gemcitabine.

Monotherapy

A first-in-human Phase I/l trial (NCT02797964) evaluated SRA-737 as a monotherapy in
patients with advanced solid tumors.[11][12][13]

© 2025 BenchChem. All rights reserved.

3/15

Tech Support


https://www.benchchem.com/product/b606549?utm_src=pdf-body
https://www.selleckchem.com/products/cct245737.html
https://www.selleckchem.com/products/cct245737.html
https://www.selleckchem.com/products/cct245737.html
https://www.selleckchem.com/products/cct245737.html
https://www.selleckchem.com/products/cct245737.html
https://www.selleckchem.com/products/cct245737.html
https://www.selleckchem.com/products/cct245737.html
https://www.benchchem.com/product/b606549?utm_src=pdf-body
https://www.benchchem.com/product/b606549?utm_src=pdf-body
https://www.benchchem.com/product/b606549?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2019.37.15_suppl.3094
https://www.oncology.ox.ac.uk/publications/1340178
https://clinicaltrials.gov/study/NCT02797964
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Parameter Value Reference
Maximum Tolerated Dose 1000 daily (QD) [11912]
mg once dai

(MTD) J Y
Recommended Phase 2 Dose

800 mg QD [11][12]
(RP2D)

Gastrointestinal events,
Dose-Limiting Toxicities (DLTs)  neutropenia, thrombocytopenia  [12]

(at 1000-1300 mg QD)
Common Adverse Events (all Diarrhea (70%), nausea (64%), (1]
grades) vomiting (51%), fatigue (47%)

o Cmax: 2391 ng/mL; AUCO0-24:

Pharmacokinetics (at 1000 mg )

26795 ng-h/mL; Cmin: 411 [11]
QD)

ng/mL
Pharmacokinetics (at 800 mg Mean Cmin: 312 ng/mL (546 [12]
QD) nM)

o o No partial or complete

Clinical Activity [12]

responses observed

While well-tolerated, SRA-737 monotherapy did not demonstrate significant single-agent

activity, leading to the conclusion that its future development should focus on combination

therapies.[12]

Combination Therapy with Gemcitabine

A Phase I/l trial (NCT02797977) investigated SRA-737 in combination with low-dose
gemcitabine in patients with advanced solid tumors.[14][15][16][17][18] The rationale for this

combination is that low-dose gemcitabine induces replication stress, making cancer cells more
susceptible to CHK1 inhibition.[10][15]
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Parameter Value Reference
Recommended Phase 2 Dose 500 mg SRA-737 with 250
I [14][15][18]
(RP2D) mg/mz2 gemcitabine
Nausea (61.5%), vomiting
Common Adverse Events (all (54.5%), fatigue (51.0%), (141
grades) diarrhea (49.0%), anemia
(45.5%)
Anemia (11.7%), neutropenia
Grade =3 Adverse Events (at )
(16.7%), thrombocytopenia [15][18]
RP2D)
(10.0%)
Overall Response Rate (ORR) 10.8% [14][15][18]
ORR in Anogenital Cancer 25% [14][15][18]
Anogenital cancer, cervical
Tumor Types with Partial cancer, high-grade serous
[14][15][18]

Responses

ovarian cancer, rectal cancer,

small cell lung cancer

The combination of SRA-737 with low-dose gemcitabine was well-tolerated and demonstrated
promising clinical activity in several tumor types.[14][18]

Signaling Pathways and Experimental Workflows
CHK1 Signaling Pathway

The following diagram illustrates the central role of CHK1 in the DNA damage response
pathway and the mechanism of action of SRA-737.
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Caption: CHK1 signaling pathway and SRA-737's point of intervention.

© 2025 BenchChem. All rights reserved.

6/15 Tech Support


https://www.benchchem.com/product/b606549?utm_src=pdf-body-img
https://www.benchchem.com/product/b606549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Workflow for SRA-737 Evaluation

This diagram outlines a typical experimental workflow for characterizing a CHKL1 inhibitor like
SRA-737.
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Caption: Standard workflow for preclinical evaluation of a CHK1 inhibitor.
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Detailed Experimental Protocols
In Vitro Kinase Assay

This assay directly measures the inhibitory effect of SRA-737 on the enzymatic activity of
purified CHK1 kinase.

e Objective: To determine the half-maximal inhibitory concentration (IC50) of SRA-737 against
CHK1.

e Materials:
o Recombinant human CHK1 enzyme

Kinase buffer

[¢]

o ATP

[e]

CHK1 substrate (e.g., synthetic peptide)

o

SRA-737 (or other test compound)

[¢]

Kinase detection reagent (e.g., ADP-Glo™)

[¢]

384-well plates

e Procedure:

o

Prepare serial dilutions of SRA-737 in DMSO.

[¢]

Add the diluted inhibitor to the wells of a 384-well plate.

[¢]

Add the CHK1 enzyme and substrate to the wells.

[e]

Initiate the kinase reaction by adding ATP.

o

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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o Stop the reaction and measure the amount of ADP produced using a suitable detection
system according to the manufacturer's instructions.

o Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

o Calculate the IC50 value using a non-linear regression curve fit.[19]

Cell Viability Assay (e.g., Sulforhodamine B Assay)

This assay determines the effect of SRA-737 on the proliferation of cancer cell lines.

o Objective: To determine the concentration of SRA-737 that causes 50% inhibition of cell
growth (GI150).

e Materials:
o Cancer cell lines of interest
o Complete cell culture medium
o SRA-737
o 96-well plates
o Trichloroacetic acid (TCA)
o Sulforhodamine B (SRB) solution
o Tris base solution

e Procedure:

o

Seed cells in a 96-well plate and allow them to adhere overnight.

[e]

Treat the cells with serial dilutions of SRA-737 for a specified duration (e.g., 96 hours).

o

Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

[¢]

Wash the plates with water and air dry.
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[e]

Stain the cells with SRB solution for 30 minutes at room temperature.

o

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

[¢]

Solubilize the bound dye with Tris base solution.

o

Measure the absorbance at 510 nm using a microplate reader.

[e]

Calculate the GI50 value from the dose-response curve.[9]

Western Blot Analysis

This technique is used to assess the effect of SRA-737 on the phosphorylation of CHK1 and its
downstream targets, as well as markers of DNA damage and apoptosis.

e Objective: To confirm the mechanism of action of SRA-737 in cells.
o Materials:

o Cancer cell lines

o SRA-737

o Lysis buffer with protease and phosphatase inhibitors

o Protein quantification assay (e.g., BCA)

o SDS-PAGE gels and running buffer

o PVDF membrane

o Blocking buffer (e.g., 5% non-fat milk in TBST)

o Primary antibodies (e.g., anti-phospho-CHK1, anti-total CHK1, anti-yH2AX, anti-cleaved
PARP, anti--actin)

o HRP-conjugated secondary antibodies

o Chemiluminescent substrate
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e Procedure:
o Seed cells and treat with SRA-737 for the desired time.
o Lyse the cells and quantify the protein concentration.
o Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
o Block the membrane and incubate with primary antibodies overnight at 4°C.
o Wash the membrane and incubate with HRP-conjugated secondary antibodies.

o Detect the signal using a chemiluminescent substrate.[20][21]

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle following
treatment with SRA-737.

o Objective: To determine if SRA-737 abrogates cell cycle checkpoints.
e Materials:
o Cancer cell lines

SRA-737

o

[¢]

Ethanol (70%, ice-cold)

o

Propidium iodide (PI) staining solution (containing RNase A)

[e]

Flow cytometer

e Procedure:

o Seed cells and treat with SRA-737.

o Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
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o Wash the cells to remove ethanol and resuspend in Pl staining solution.
o Incubate in the dark at room temperature for 30 minutes.

o Analyze the samples on a flow cytometer to determine the DNA content and cell cycle
distribution.[20]

Conclusion

SRA-737 is a potent and selective CHK1 inhibitor with a well-defined mechanism of action.
While it has shown limited efficacy as a monotherapy, its combination with agents that induce
replication stress, such as low-dose gemcitabine, has demonstrated promising clinical activity
in various solid tumors. The preclinical data and clinical trial results presented in this guide
provide a strong rationale for the continued investigation of SRA-737 in combination therapies
for the treatment of cancer. The detailed experimental protocols offer a framework for
researchers to further explore the therapeutic potential of SRA-737 and other CHKL1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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